molecular formula C9H10Cl2O3 B4743514 2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol

2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol

Cat. No.: B4743514
M. Wt: 237.08 g/mol
InChI Key: AMRQOZIYGZPNPW-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol is an organic compound with the molecular formula C9H10Cl2O3. It is a phenolic compound often encountered in lignin research, particularly in the study of the chemical behavior of lignin under various conditions. The presence of the hydroxymethyl group in its structure provides insights into how specific substituents affect lignin’s chemical behavior.

Properties

IUPAC Name

2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-4,12-13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRQOZIYGZPNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCO)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloro-4-(hydroxymethyl)phenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,6-dichloro-4-(hydroxymethyl)phenol and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 2,6-dichloro-4-(hydroxymethyl)phenol is dissolved in a suitable solvent, and ethylene oxide is slowly added to the reaction mixture while maintaining a controlled temperature. The reaction is allowed to proceed until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2,6-dichloro-4-(carboxymethyl)phenoxy]ethanol.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted phenoxyethanol derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol is primarily used as a model compound in lignin research. Its applications include:

    Chemistry: Investigating the reactivity of the β-O-4 bond in lignin under alkaline conditions.

    Biology: Studying the interactions of lignin-derived compounds with biological systems.

    Medicine: Exploring potential therapeutic applications of lignin-derived compounds.

    Industry: Understanding the chemical behavior of lignin during processes like alkaline pulping.

Mechanism of Action

The mechanism of action of 2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets and pathways. In lignin research, the compound serves as a model to study the cleavage and reactivity of the β-O-4 bond, which is a key linkage in lignin. The hydroxymethyl group plays a crucial role in influencing the reactivity and stability of the compound under various conditions.

Comparison with Similar Compounds

Similar Compounds

    2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]acetic acid: Similar structure with a carboxylic acid group instead of an ethanol group.

    2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]propane: Similar structure with a propane group instead of an ethanol group.

    2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]butane: Similar structure with a butane group instead of an ethanol group.

Uniqueness

2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol is unique due to the presence of the hydroxymethyl group, which significantly influences its chemical behavior and reactivity. This compound’s specific structure makes it a valuable model for studying lignin chemistry and understanding the effects of various substituents on lignin’s properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol
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